molecular formula C22H20N2O4 B8212007 4-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxobutanoic acid

4-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxobutanoic acid

Cat. No.: B8212007
M. Wt: 376.4 g/mol
InChI Key: JJGPKMDKBAMLRN-UHFFFAOYSA-N
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Description

4-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxobutanoic acid (CAS: 23642-62-8) is a structurally complex compound featuring a dibenzazocin core fused with a γ-ketoamide side chain and a terminal carboxylic acid group. This molecule is notable for its bioorthogonal reactivity, particularly in click chemistry applications involving strained alkyne moieties (e.g., dibenzocyclooctyne, DBCO) for conjugation with azide-containing biomolecules . Its synthesis typically involves coupling 1-{[4-(11,12-didehydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoyl]oxy}pyrrolidine-2,5-dione with primary or secondary amines under mild conditions, yielding high-purity products (e.g., 71–91% yields) . Applications span drug development, radiopharmaceuticals, and targeted therapeutics due to its affinity for G protein-coupled receptors (GPCRs) and compatibility with metal chelation in imaging agents .

Properties

IUPAC Name

4-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-20(11-12-22(27)28)23-14-13-21(26)24-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)24/h1-8H,11-15H2,(H,23,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGPKMDKBAMLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Dibenzazocine Core

The dibenzazocine moiety serves as the structural backbone of the compound. A validated approach involves a three-step sequence starting from commercially available precursors. In one protocol, tetrakis(dimethylamino)ethylene (TDAE) mediates the nucleophilic addition of o-nitrobenzyl chloride to 2-chlorobenzaldehyde, yielding 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol. Subsequent reduction of the nitro group using Pd/C and hydrazine hydrate produces 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol, which undergoes intramolecular Buchwald–Hartwig amination to form the dibenzazocine core. Key reaction parameters include:

  • Catalyst : Pd(OAc)₂ with Xantphos ligand

  • Base : Cs₂CO₃

  • Solvent : Toluene at 110°C

  • Yield : 68–75% for the cyclization step.

This method avoids harsh conditions and enables modular substitution on the aromatic rings, critical for derivative synthesis.

Friedel-Crafts Acylation for Propyl Group Attachment

The 3-oxopropyl side chain is introduced via Friedel-Crafts acylation, leveraging the electron-rich nature of the dibenzazocine core. Using acetyl chloride and AlCl₃ as a catalyst, the reaction proceeds at 60°C in dichloromethane. The acylation preferentially occurs at the para position relative to existing substituents, ensuring regioselectivity.

Dibenzazocine+CH3COClAlCl3Dibenzazocine-COCH3+HCl\text{Dibenzazocine} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{Dibenzazocine-COCH}_3 + \text{HCl}

Optimization Notes :

  • Excess AlCl₃ (1.2 equiv.) improves yields to 85%.

  • Prolonged reaction times (>4 hours) risk over-acylation, necessitating strict temperature control.

Amide Coupling for Butanoic Acid Moiety

The final step involves coupling the 3-oxopropyl intermediate with 4-amino-4-oxobutanoic acid. Carbodiimide-based reagents, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), facilitate this amide bond formation in the presence of HOBt (1-hydroxybenzotriazole). Typical conditions include:

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 0°C to room temperature

  • Yield : 70–78% after purification.

Reaction Scheme :

Dibenzazocine-COCH2Cl+H2N-CO-(CH2)2COOHEDCI/HOBtTarget Compound+HCl\text{Dibenzazocine-COCH}2\text{Cl} + \text{H}2\text{N-CO-(CH}2\text{)}2\text{COOH} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound} + \text{HCl}

Industrial Production Methods

Scalable synthesis requires addressing challenges in catalyst recovery, solvent selection, and waste minimization. Continuous flow reactors enhance the Buchwald–Hartwig amination step by improving heat transfer and reducing Pd leaching. For Friedel-Crafts acylation, fixed-bed reactors with immobilized AlCl₃ on silica gel reduce catalyst consumption by 40% compared to batch processes.

Table 1: Comparison of Laboratory vs. Industrial Protocols

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading 5 mol% Pd(OAc)₂2 mol% Pd nanoparticles
Reactor Type Batch flaskContinuous flow
Solvent Volume 10 L/kg product4 L/kg product
Cycle Time 48 hours12 hours
Overall Yield 62%75%

Comparative Analysis of Methodologies

Alternative routes include Ullmann coupling for dibenzazocine formation and mixed anhydride methods for amide bonding. However, the Buchwald–Hartwig/EDCI approach remains superior due to:

  • Functional Group Tolerance : Withstands nitro, ester, and ketone groups without side reactions.

  • Scalability : Flow chemistry adaptations reduce Pd waste by 30%.

  • Purity : HPLC analysis shows >98% purity without chromatography when using stoichiometric HOBt.

Challenges and Optimization Strategies

Low Yields in Cyclization Step

Early methods suffered from incomplete ring closure (45–50% yield). Introducing microwave-assisted synthesis at 150°C for 20 minutes increases yields to 82% while reducing side product formation.

Byproduct Formation During Acylation

Over-acylation is mitigated by substituting AlCl₃ with FeCl₃, which offers milder Lewis acidity and reduces diacylation byproducts from 15% to <3%.

Amide Coupling Efficiency

Replacing EDCI with Propylphosphonic anhydride (T3P) enhances coupling efficiency in polar aprotic solvents, achieving 90% conversion in 2 hours .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dibenzazocine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with alcohol or alkane functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with 4-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxobutanoic acid:

  • Enzyme Inhibition : Preliminary research indicates that this compound may act as an inhibitor for various enzymes, which could be beneficial in treating conditions like diabetes and Alzheimer's disease. For instance, related compounds have shown inhibitory effects on α-glucosidase and acetylcholinesterase enzymes .
  • Antimicrobial Activity : Similar derivatives have demonstrated significant antimicrobial properties against both bacterial and fungal strains. The presence of specific functional groups is believed to enhance their efficacy against pathogens .
  • Cytotoxic Effects : Some studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, indicating potential use in oncology .

Case Studies

Several case studies have been documented regarding the applications of compounds structurally related to this compound:

StudyFocusFindings
Study A Antidiabetic potentialDemonstrated inhibition of α-glucosidase activity, suggesting potential for managing Type 2 diabetes .
Study B Antimicrobial propertiesShowed effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa at low MIC values .
Study C Anticancer activityEvaluated cytotoxicity against prostate cancer cells, indicating promising therapeutic potential .

Mechanism of Action

The mechanism of action of 4-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Key Structural Differences vs. Target Compound Applications/Findings
11,12-Didehydro-ε-oxodibenz[b,f]azocine-5(6H)-hexanoic acid 1207354-31-4 Extended hexanoic acid chain (vs. butanoic acid) Enhanced solubility in polar solvents; used in peptide conjugation
11,12-Didehydro-δ-oxodibenz[b,f]azocine-5(6H)-pentanoic acid 1618102-42-3 Pentanoic acid chain (vs. butanoic acid) Improved pharmacokinetics in vivo; used in antibody-drug conjugates
4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid 1619908-20-1 Saturated dibenzazocin core (vs. didehydro) Reduced bioorthogonal reactivity; lower GPCR binding affinity
15-5-ADIBO (macrocyclic chelator derivative) N/A Macrocyclic pentaazacyclopentadecane substituent Superior 64Cu chelation for PET imaging; 71% radiochemical yield
Sulfo-DBCO-NHS ester 1379761-19-9 Sulfopropyl group and NHS ester for enhanced hydrophilicity Improved aqueous solubility; used in protein labeling

Functional Comparisons

Bioorthogonal Reactivity

The target compound’s didehydrodibenzazocin core enables rapid strain-promoted azide-alkyne cycloaddition (SPAAC) with azides, outperforming saturated analogues like 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid (CAS: 1619908-20-1), which exhibits slower reaction kinetics due to reduced ring strain . Derivatives with extended alkyl chains (e.g., pentanoic/hexanoic acid) show comparable reactivity but improved solubility in aqueous media, critical for bioconjugation in physiological environments .

GPCR Binding Affinity

In studies targeting GPCRs, the γ-ketoamide side chain in the target compound enhances binding to receptors such as the β2-adrenergic receptor. Analogues like M18 and M19 (with triazole and bicyclic substituents) demonstrate 2–3-fold higher affinity (IC50: 0.8–1.2 nM) compared to the parent compound (IC50: 2.5 nM) due to optimized steric interactions .

Chelation Capacity

Macrocyclic derivatives (e.g., 15-5-ADIBO) exhibit superior metal chelation for radiopharmaceuticals. For 64Cu labeling, DOTA-ADIBO (derived from the target compound) achieves a stability constant (log K) of 22.5, outperforming NODAGA-ADIBO (log K: 20.1) and non-macrocyclic analogues .

Table 2: Hazard Profiles of Selected Analogues

Compound Name GHS Classification Key Hazards
Target Compound (CAS: 23642-62-8) H302, H315, H319, H335 Harmful if swallowed; skin/eye irritation; respiratory irritation
4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid H302, H315, H319 Similar to target compound but with lower volatility
Sulfo-DBCO-NHS ester H315, H319, H335 Irritant; requires cold storage (-20°C)

Research Findings and Implications

  • Drug Development : The target compound’s derivatives (e.g., M15, M18) show promise in fragment-based drug discovery, with fragment affinities enhanced by 10–100× via bioorthogonal tethering .
  • Radiopharmaceuticals : Macrocyclic chelators derived from the target compound (e.g., 15-5-ADIBO) enable high-yield 64Cu labeling for tumor imaging, with >90% purity confirmed via HPLC .
  • Toxicity : While acute toxicity (oral LD50 > 2,000 mg/kg) is moderate, prolonged exposure risks respiratory and dermal irritation, necessitating PPE during handling .

Biological Activity

4-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxobutanoic acid (CAS: 1618102-42-3) is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H20N2O4
  • Molecular Weight : 376.42 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

The compound features a dibenzazocin structure that may contribute to its unique biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Targeting Specific Pathways : The compound may interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth .

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in several studies:

  • Protection Against Oxidative Stress : Compounds with similar structures have been reported to reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases.
  • Modulation of Neurotransmitter Levels : It may influence neurotransmitter systems, particularly by enhancing levels of neuroprotective factors like brain-derived neurotrophic factor (BDNF) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and neurodegeneration.
  • Receptor Interaction : It likely interacts with various receptors in the body, modulating physiological responses that contribute to its therapeutic effects.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of a similar dibenzazocin derivative on human breast cancer cells. The results demonstrated a significant reduction in cell viability and increased apoptosis rates when treated with the compound over a 48-hour period.

Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
505045
1003070

This study suggests that higher concentrations correlate with increased anticancer activity .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of a related compound in a mouse model of Alzheimer's disease. The treated group showed improved cognitive function and reduced amyloid plaque formation compared to the control group.

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing 4-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxobutanoic acid?

Methodological Answer:
The compound is synthesized via multi-step reactions involving coupling of the dibenzazocine core with functionalized propylamine intermediates. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC or DCC) to link the azocine moiety to the propylamine chain .
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane (e.g., 30–50% ethyl acetate) yields >85% purity. Recrystallization in methanol improves purity to >95% .
  • Yield optimization : Control reaction temperature (0–5°C during coupling) to minimize side reactions. For similar analogs, yields range from 22% to 86% depending on substituent reactivity .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the dibenzazocine ring and amide linkages. Key signals include:
    • Dibenzazocine aromatic protons: δ 7.2–7.8 ppm (multiplet).
    • Oxobutanoic acid carbonyl: δ 170–175 ppm (13C) .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to verify purity ≥95% .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
  • Storage : Store at –10°C in airtight containers to prevent degradation. Avoid exposure to moisture .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Core modifications : Introduce electron-withdrawing groups (e.g., –Cl, –CF3) to the dibenzazocine ring to enhance target binding. For analogs, halogenation increased potency by 3–5-fold .
  • Side-chain variation : Replace the oxobutanoic acid with α-ketoglutarate mimics to modulate solubility and pharmacokinetics. Computational docking (e.g., AutoDock Vina) predicts binding affinities .
  • Validation : Test analogs in enzyme inhibition assays (e.g., IC50 measurements) and compare with molecular dynamics simulations .

Advanced: How can researchers resolve contradictory data in reaction yields or bioactivity across studies?

Methodological Answer:

  • Yield discrepancies : Analyze reaction conditions (e.g., solvent polarity, catalyst loading). For example, THF vs. DMF may alter nucleophilicity, affecting yields by ±20% .
  • Bioactivity variability : Standardize assay protocols (e.g., cell line passage number, incubation time). For inconsistent IC50 values, validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Statistical rigor : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., pH, temperature) .

Advanced: What strategies are recommended for assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • Degradation studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Light sensitivity : Expose to UV-Vis light (254 nm) for 72 hours; quantify photodegradation products using LC-MS .
  • Stabilizers : Co-formulate with antioxidants (e.g., ascorbic acid) to extend half-life by >50% in aqueous solutions .

Advanced: How can researchers address limited ecotoxicological data for this compound?

Methodological Answer:

  • Predictive modeling : Use QSAR tools (e.g., ECOSAR) to estimate acute toxicity (LC50) for aquatic organisms .
  • Microcosm studies : Expose Daphnia magna to 0.1–10 mg/L of the compound for 48 hours; measure mortality and mobility inhibition .
  • Biodegradation : Conduct OECD 301F tests to assess mineralization rates in activated sludge .

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